5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-6-9(7-14)12-13-11/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRCLZVUZVZTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Hydrazine Cyclization
The core pyrazole scaffold is typically constructed through cyclocondensation reactions between 1,3-diketones or β-keto aldehydes and hydrazines. For 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde, the use of 3-methoxy-substituted β-keto aldehydes ensures regioselective incorporation of the aryl group at position 5. For example, reacting 3-methoxyphenylglyoxal with hydrazine hydrate in ethanol under reflux yields the intermediate 5-(3-methoxyphenyl)-1H-pyrazole, which is subsequently functionalized at position 3.
A critical challenge lies in achieving regiocontrol during cyclization. Steric and electronic effects from the 3-methoxyphenyl group favor its placement at position 5, as demonstrated in analogous syntheses of 5-(4-substituted phenyl)pyrazoles. Nuclear magnetic resonance (NMR) studies of intermediates, such as -NMR chemical shifts between δ 6.8–7.4 ppm for aryl protons, confirm successful incorporation.
Aldehyde Group Introduction via Oxidation
Post-cyclization, the hydroxymethyl group at position 3 is oxidized to the aldehyde. Pyridinium chlorochromate (PCC) in dichloromethane achieves this transformation with minimal over-oxidation to carboxylic acids. For instance, oxidizing [5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl]methanol with PCC yields the corresponding carbaldehyde in 76% yield. Applied to the 3-methoxyphenyl analog, this method is projected to deliver comparable efficiency, though reaction times may vary due to electronic differences.
Functional Group Interconversion Strategies
Methyl Group Oxidation Pathways
An alternative route involves initial synthesis of 3-methyl-5-(3-methoxyphenyl)-1H-pyrazole, followed by oxidation. Lithium aluminium hydride (LiAlH) reduction of pyrazole-3-carboxylate esters produces primary alcohols, which are oxidized to aldehydes using PCC. This two-step sequence, exemplified in the synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde (75% yield), can be adapted by substituting the phenyl group with 3-methoxyphenyl.
Regioselectivity and Reaction Optimization
Solvent and Temperature Effects
The choice of solvent profoundly impacts cyclocondensation efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote side reactions. Ethanol, used in the synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde, balances reactivity and selectivity for the 3-methoxyphenyl variant.
Catalytic Enhancements
Copper(I) iodide catalysis, employed in pyrazolo[4,3-b]pyridine syntheses, could accelerate cyclization steps. However, competing coordination effects from the methoxy group necessitate careful ligand selection.
Analytical Characterization Data
Key spectral data for intermediates and the target compound are extrapolated from analogous syntheses:
| Compound | -NMR (δ, ppm) | IR (ν, cm) | Yield (%) |
|---|---|---|---|
| 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol | 4.79 (s, 2H, CH), 6.8–7.3 (m, ArH) | 3420 (OH) | 70–74 |
| This compound | 10.07 (s, 1H, CHO), 6.9–7.4 (m, ArH) | 1698 (CHO) | 55–76 |
Challenges and Mitigation Strategies
Over-Oxidation Risks
PCC-mediated oxidations require strict anhydrous conditions to prevent carboxylic acid formation. Molecular sieves or activated alumina can sequester water, improving aldehyde yields by 15–20%.
Regiochemical Control
Competing formation of 3-(3-methoxyphenyl) isomers is minimized by using excess hydrazine (1.5 equiv) and slow reagent addition. Chromatographic separation remains necessary for obtaining isomerically pure products.
Industrial-Scale Considerations
Patent methodologies emphasizing cost efficiency, such as the use of potassium carbonate as a base and recyclable solvents like tetrahydrofuran (THF) , inform scalable processes. However, the lability of the aldehyde group necessitates inert atmosphere handling during large-scale oxidations.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural attributes and substituent effects of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde with analogous compounds:
Key Observations :
Pharmacological Activity
- Methoxyphenyl Derivative : Predicted antimicrobial activity based on structural similarity to active pyrazoles .
- Nitrophenyl Derivative : Exhibits potent anticancer activity due to nitro group-induced DNA intercalation.
- Chlorophenoxy Derivative : Demonstrated anti-inflammatory efficacy in vivo (IC₅₀ = 12 μM against COX-2).
- Hydroxyphenyl Dihydropyrazole : Antibacterial activity against Staphylococcus aureus (MIC = 8 μg/mL).
Physical and Chemical Properties
Stability and Reactivity
- Methoxyphenyl Derivative : The -OCH₃ group may confer stability under acidic conditions but susceptibility to oxidative demethylation.
- Chlorophenylsulfanyl Derivative : Enhanced thermal stability due to sulfur’s electron delocalization.
- Trifluoromethyl Derivative : High chemical inertness, making it suitable for agrochemical formulations.
Computational and Analytical Tools
- Crystallography: SHELXL and Mercury are used to analyze molecular conformations and crystal packing, revealing dihedral angles and non-classical interactions (e.g., C–H···π) .
- DFT Calculations : Applied to predict electronic properties and reaction pathways for pyrazole derivatives .
Biological Activity
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H10N2O2
- CAS Number : 1257864-16-6
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds containing the pyrazole scaffold have demonstrated the ability to inhibit the growth of various cancer cell lines. For instance, studies have shown that 1H-pyrazole derivatives can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) through various mechanisms, including apoptosis induction and cell cycle arrest .
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Significant antiproliferative activity |
| Liver Cancer | HepG2 | Induction of apoptosis |
| Colorectal Cancer | HCT116 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vivo studies have demonstrated that pyrazole derivatives can reduce inflammation markers in models of carrageenan-induced edema and acetic acid-induced capillary permeability increase . The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as a therapeutic agent in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazoles often act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Signal Transduction Modulation : They can interfere with signaling pathways like NF-kB and MAPK, which are critical in inflammatory responses and cancer cell survival.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that pyrazole derivatives may modulate oxidative stress levels, contributing to their anticancer effects .
Study on Anticancer Activity
In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against multiple cancer types, demonstrating significant potential for further development .
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyrazoles in a murine model. The study found that treatment with this compound significantly reduced edema compared to control groups. The compound's efficacy was comparable to standard anti-inflammatory drugs like indomethacin .
Q & A
Q. What are the standard synthetic routes for preparing 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde?
A common method involves nucleophilic substitution of a chloro-substituted pyrazole precursor with 3-methoxyphenol under basic conditions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with phenol derivatives in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a catalyst, followed by reflux and recrystallization . Key steps include:
- Dissolving the chloro-pyrazole carbaldehyde and phenol in a polar aprotic solvent (e.g., DMSO).
- Adding a base (KOH or K₂CO₃) to deprotonate the phenol and promote substitution.
- Refluxing for 6–12 hours, followed by isolation via ice-water quenching and purification by ethanol recrystallization.
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized from ethanol/DMF mixtures, and data collection is performed using Mo/Kα radiation. Refinement is carried out using SHELXL (e.g., isotropic/anisotropic displacement parameters, riding H-atom models) . Key metrics include:
- Dihedral angles : Between the pyrazole ring and substituents (e.g., 73.67° for phenyl rings in analogous structures) .
- Intermolecular interactions : Weak C–H···π or van der Waals forces stabilize the packing .
Q. What spectroscopic techniques validate its purity and structure?
- ¹H/¹³C NMR : Confirms substituent integration (e.g., methoxy proton singlet at ~3.8 ppm, aldehyde proton at ~9.8 ppm).
- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₂H₁₀N₂O₂: 220.07).
Advanced Research Questions
Q. How can computational tools resolve contradictions in crystallographic data?
Discrepancies in dihedral angles or bond lengths (e.g., deviations >0.01 Å) may arise from refinement artifacts or thermal motion. Use Mercury CSD to:
Q. What strategies optimize the aldehyde group for bioactivity studies?
The aldehyde moiety can be functionalized via:
- Oxime formation : React with hydroxylamine derivatives to form oximes, enhancing solubility and bioactivity (e.g., O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime derivatives) .
- Schiff base synthesis : Condense with amines to generate imine-linked complexes for antimicrobial or anticancer screening .
- Click chemistry : Azide-alkyne cycloaddition to attach pharmacophores (e.g., triazole rings) .
Q. How do electronic effects of the 3-methoxyphenyl group influence reactivity?
The methoxy group’s electron-donating nature activates the phenyl ring for electrophilic substitution but may sterically hinder nucleophilic attacks on the pyrazole core. Computational studies (e.g., DFT) can:
- Map electrostatic potential surfaces to identify reactive sites.
- Compare charge distribution with non-methoxy analogs (e.g., 5-chlorophenyl derivatives) .
Methodological Considerations
Q. How to troubleshoot low yields in nucleophilic substitution reactions?
- Catalyst optimization : Replace KOH with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Solvent screening : Test DMF or acetonitrile instead of DMSO to improve regioselectivity .
- Temperature control : Lower reflux temperatures (70–80°C) to minimize aldehyde oxidation .
Q. What crystallographic software features improve refinement accuracy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
